Cas no 221619-35-8 (5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione)

5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione 化学的及び物理的性質
名前と識別子
-
- 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-
- 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione
- 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione
- 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- AKOS000524050
- 5-[(1,3-diphenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
- 221619-35-8
- SCHEMBL21905165
- AB00083002-01
- CHEMBL4777323
- 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
- F0383-0158
- BDBM50554674
- Z56812826
-
- インチ: 1S/C20H14N4O3/c25-18-16(19(26)22-20(27)21-18)11-14-12-24(15-9-5-2-6-10-15)23-17(14)13-7-3-1-4-8-13/h1-12H,(H2,21,22,25,26,27)
- InChIKey: WOGISSLYRYBUMU-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(=O)/C(=C\C2=CN(C3=CC=CC=C3)N=C2C2=CC=CC=C2)/C(=O)N1
計算された属性
- せいみつぶんしりょう: 358.10659032g/mol
- どういたいしつりょう: 358.10659032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 93.1Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ゆうかいてん: 255-260 °C(Solv: methanol (67-56-1))
- 酸性度係数(pKa): 6.88±0.20(Predicted)
5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0383-0158-3mg |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0383-0158-5μmol |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0383-0158-10μmol |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0383-0158-50mg |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0383-0158-4mg |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0383-0158-20mg |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0383-0158-5mg |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0383-0158-10mg |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0383-0158-30mg |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0383-0158-75mg |
5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
221619-35-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione 関連文献
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trioneに関する追加情報
Introduction to 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione (CAS No. 221619-35-8)
5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione, with the CAS number 221619-35-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of extensive study in various scientific disciplines.
The molecular structure of 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione consists of a pyrazole ring substituted with two phenyl groups and a diazinane trione moiety. The presence of these functional groups imparts specific chemical properties and reactivity patterns that are crucial for its biological interactions. The compound's molecular formula is C20H17N5O3, and it has a molecular weight of 367.38 g/mol.
In recent years, the compound has been investigated for its potential therapeutic applications, particularly in the areas of cancer treatment and anti-inflammatory agents. Studies have shown that 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by inducing apoptosis and cell cycle arrest.
Beyond its anticancer properties, 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione has also demonstrated promising anti-inflammatory effects. Research conducted by a team at the University of California found that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound could be a potential candidate for the development of new anti-inflammatory drugs.
The mechanism of action of 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to modulate key signaling pathways involved in cell survival and inflammation. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in inflammation and cancer progression.
In addition to its biological activities, the synthesis and chemical properties of 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione have been extensively studied. The compound can be synthesized through a multi-step process involving the condensation of 5-methylidenebarbituric acid with 1-(diphenylmethylene)hydrazine. This synthetic route provides a scalable and efficient method for producing the compound in sufficient quantities for further research and development.
The stability and solubility of 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione are important considerations for its practical applications. Studies have shown that the compound is stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Its solubility in various solvents has also been investigated to optimize its use in different experimental setups.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione. While preclinical studies have provided promising results, further clinical trials are necessary to determine its potential as a therapeutic agent. Several Phase I clinical trials are currently underway to assess the safety profile and pharmacokinetics of the compound in human subjects.
In conclusion, 5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione (CAS No. 221619-35-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in treating various diseases.
221619-35-8 (5-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene-1,3-diazinane-2,4,6-trione) 関連製品
- 853953-30-7(4-BENZYLOXY-3-CHLORO-BENZONITRILE)
- 328118-53-2(2-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-5-nitrobenzamide)
- 1804146-92-6(5-Bromo-2-(3-chloropropyl)benzoic acid)
- 1884203-48-8(CC1(CC=C(CO1)C(=O)OC)C)
- 1356019-69-6(Imidaprilat-d3)
- 1270344-45-0(3-amino-3-(4,5-difluoro-2-methoxyphenyl)propan-1-ol)
- 2229329-13-7(tert-butyl N-{5-chloro-2-2-(methylamino)acetylphenyl}carbamate)
- 796600-51-6(Benzonitrile, 2-chloro-3-methyl-4-(4-piperidinyloxy)-)
- 100004-81-7(3-(2-methoxyphenyl)pyridine-4-carboxylic Acid)
- 2411240-81-6(2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide)




